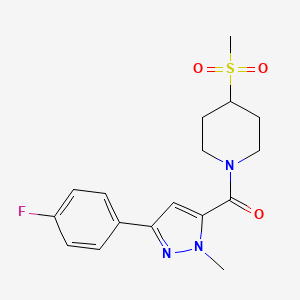

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone

Descripción

The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone is a pyrazole-piperidine hybrid featuring a 4-fluorophenyl substituent on the pyrazole ring, a methyl group at the pyrazole nitrogen, and a 4-methylsulfonyl group on the piperidine moiety. The fluorophenyl group contributes to lipophilicity and may modulate pharmacokinetic properties .

Propiedades

IUPAC Name |

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-(4-methylsulfonylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O3S/c1-20-16(11-15(19-20)12-3-5-13(18)6-4-12)17(22)21-9-7-14(8-10-21)25(2,23)24/h3-6,11,14H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROHXQPAPAODRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone represents a novel class of pyrazole derivatives that have garnered attention for their potential biological activities. This article aims to summarize the current understanding of the biological activity of this compound, including its synthesis, pharmacological properties, and therapeutic applications.

- Molecular Formula : C23H24FN3O2S

- Molecular Weight : 423.52 g/mol

- Structure : The compound features a pyrazole ring substituted with a fluorophenyl group and a piperidine moiety with a methylsulfonyl group.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyrazole core through condensation reactions.

- Introduction of the fluorophenyl and piperidinyl groups via nucleophilic substitution or coupling reactions.

- Final modifications to achieve the desired functional groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the focus compound. For instance, in vitro assays demonstrated that similar pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells.

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| 5o | SiHa | 3.60 ± 0.45 | High |

| 5d | PC-3 | 2.97 ± 0.88 | Moderate |

The selectivity observed suggests that these compounds can preferentially target cancer cells while sparing normal cells, which is critical for reducing side effects in therapeutic applications .

The mechanism by which these compounds exert their anticancer effects often involves:

- Inhibition of Tubulin Polymerization : Many pyrazole derivatives act as tubulin inhibitors, disrupting microtubule dynamics essential for cell division.

- Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have been conducted to assess the pharmacological effects of related compounds:

- Study on Antitumor Activity : A series of pyrazole derivatives were synthesized and tested for their antitumor activity against various cell lines. The study found that modifications to the piperidine ring significantly influenced potency and selectivity .

- Molecular Docking Studies : Computational studies indicated favorable binding interactions between these compounds and the colchicine-binding site on tubulin, supporting their role as potential antitumor agents .

Comparación Con Compuestos Similares

Pyrazole Core Modifications

Piperidine Ring Variations

| Compound Name/Structure | Piperidine Substituents | Electronic Effects | Functional Impact |

|---|---|---|---|

| Target Compound | 4-Methylsulfonyl | Strong electron-withdrawing effect; enhances polarity. | Improves solubility and potential for sulfonamide-like interactions (e.g., COX-2 inhibition). |

| 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone | 2,3-Dimethylphenylpiperazine | Electron-donating methyl groups increase lipophilicity. | Likely CNS-targeted activity due to enhanced blood-brain barrier penetration. |

| N-(4-Fluorophenyl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperidin-3-amine | Piperidinyl-amine | Basic amine introduces positive charge at physiological pH. | Potential for ionic interactions with nucleic acids or acidic residues in proteins. |

Aromatic Substituent Comparisons

Research Findings and Implications

- Metabolic Stability : The target compound’s methylsulfonyl group likely improves resistance to oxidative metabolism compared to analogs with electron-donating groups (e.g., methylphenyl in ). Fluorine substitution further reduces susceptibility to cytochrome P450 enzymes .

- Solubility : The methylsulfonyl group enhances aqueous solubility relative to highly lipophilic analogs like the trifluoropropenyl derivative or chlorophenyl-containing compound .

- Target Selectivity : The fluorophenyl and methylsulfonyl combination may favor interactions with hydrophobic pockets and polar residues in enzymes (e.g., cyclooxygenase-2), distinguishing it from amine- or chlorine-containing analogs .

Q & A

How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Answer:

The synthesis of arylpyrazole-piperidinyl methanones typically involves:

- Step 1: Condensation of substituted pyrazole intermediates with activated carbonyl precursors (e.g., sulfonyl chlorides or acyl halides) under anhydrous conditions. For example, NaH in THF can facilitate deprotonation and nucleophilic substitution .

- Step 2: Purification via recrystallization (e.g., methanol or ethanol) to isolate the product. Multi-solvent systems may enhance crystal lattice formation, as demonstrated in pyrazoline derivatives .

- Yield Optimization: Use stoichiometric excess (1.2–1.5 equivalents) of the sulfonylating agent (e.g., 4-methylsulfonylpiperidine) and monitor reaction progress via TLC/HPLC to minimize side reactions .

What crystallographic techniques are critical for resolving structural ambiguities in this compound?

Answer:

- Single-Crystal X-Ray Diffraction (SC-XRD): Essential for determining bond angles, dihedral angles, and intermolecular interactions (e.g., π–π stacking or hydrogen bonding). For example, SC-XRD revealed planar pyrazole rings and torsional strain in sulfonyl-piperidine analogs .

- Hirshfeld Surface Analysis: Quantifies intermolecular contacts (e.g., H-bonding, van der Waals interactions) to explain packing efficiency and stability. This method resolved steric clashes in fluorophenyl-substituted pyrazoles .

- Thermogravimetric Analysis (TGA): Assesses thermal stability, which correlates with crystalline purity.

How can researchers evaluate the biological activity of this compound, and what assays are methodologically robust?

Answer:

- In Vitro Screening:

- Enzyme Inhibition: Use fluorometric assays (e.g., kinase or cyclooxygenase inhibition) with IC50 determination. Pyrazole-sulfonamide analogs show affinity for enzymes via sulfonyl group interactions .

- Antimicrobial Activity: Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi.

- Structure-Activity Relationship (SAR): Modify substituents (e.g., fluorophenyl vs. methoxyphenyl) to assess impact on bioactivity. For example, electron-withdrawing groups (e.g., -SO2CH3) enhance metabolic stability .

What analytical techniques are recommended for characterizing intermediate and final products?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regioselectivity of pyrazole substitution and sulfonyl group integration. Coupling constants (e.g., J = 2.1 Hz for pyrazole protons) resolve positional isomers .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (<2 ppm error).

- HPLC-PDA: Detects impurities (<0.5%) using reverse-phase C18 columns (acetonitrile/water gradient) .

How should researchers address contradictions in pharmacological data (e.g., variable IC50 values across studies)?

Answer:

- Standardized Assay Conditions: Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize false positives/negatives.

- Reproducibility Checks: Replicate experiments across independent labs. For instance, inconsistent HSI data in pollution studies were linked to sample degradation over time .

- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., cell-line heterogeneity).

What computational methods support the design of derivatives with enhanced target binding?

Answer:

- Molecular Docking (AutoDock Vina): Predicts binding modes to receptors (e.g., COX-2 or EGFR). Pyrazole rings often occupy hydrophobic pockets, while sulfonyl groups form hydrogen bonds .

- Density Functional Theory (DFT): Calculates electrostatic potential maps to optimize substituent electronics (e.g., fluorophenyl enhances π-stacking) .

- MD Simulations: Assesses ligand-receptor complex stability over 100-ns trajectories.

How does the methylsulfonyl-piperidine moiety influence the compound’s pharmacokinetics?

Answer:

- Metabolic Stability: The sulfonyl group resists oxidative metabolism (CYP450 enzymes), prolonging half-life. Piperidine N-methylation reduces basicity, improving blood-brain barrier penetration .

- Solubility: Sulfonyl groups enhance aqueous solubility (logP reduction), critical for oral bioavailability.

- Toxicity Screening: Ames test (mutagenicity) and hERG assay (cardiotoxicity) are mandatory for preclinical profiling.

What strategies mitigate degradation during long-term storage of this compound?

Answer:

- Storage Conditions: Lyophilized solids at –20°C under argon atmosphere. Solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .

- Stabilizers: Add antioxidants (e.g., BHT) for sulfonyl-containing compounds prone to radical-mediated degradation.

- Periodic QC Checks: Monitor purity via HPLC every 6 months.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.